Methionylphenylalanine

Description

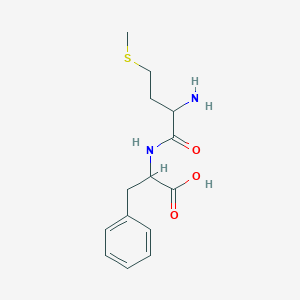

Structure

3D Structure

Properties

CAS No. |

14492-14-9 |

|---|---|

Molecular Formula |

C14H20N2O3S |

Molecular Weight |

296.39 g/mol |

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-11(15)13(17)16-12(14(18)19)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

HGCNKOLVKRAVHD-UHFFFAOYSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+] |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Other CAS No. |

14492-14-9 |

physical_description |

Solid |

Synonyms |

Met-Phe methionylphenylalanine |

Origin of Product |

United States |

Advanced Purification and Analytical Characterization of H Met Phe Oh

Chromatographic Purification Techniques

A variety of chromatographic modes are employed for the purification of peptides, each exploiting different molecular properties to achieve separation. nih.govscispace.com For H-Met-Phe-OH, a combination of these techniques can be used to attain high levels of purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analytical and preparative separation of peptides. nih.govgoogle.com The separation mechanism is founded on the hydrophobic interactions between the peptide and the nonpolar stationary phase, which typically consists of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C8 or C18). google.com Peptides are adsorbed onto the column in a polar, aqueous mobile phase and are subsequently eluted by increasing the concentration of a less polar organic solvent. italianpeptidesociety.it

For H-Met-Phe-OH, the presence of the nonpolar benzyl (B1604629) side chain of phenylalanine and the thioether group in the methionine side chain contributes to its retention on an RP-HPLC column. Impurities from the synthesis process, which often have different hydrophobic characteristics, can be effectively separated from the target dipeptide. teledynelabs.com

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is standard for peptide separations. phenomenex.com This approach provides shorter analysis times and improved peak shapes compared to isocratic elution, especially for complex mixtures. phenomenex.comwiley-vch.de

The optimization of a gradient for H-Met-Phe-OH purification involves several key parameters:

Initial and Final Organic Solvent Concentration: The starting percentage of the organic solvent should be low enough to ensure the binding of H-Met-Phe-OH and all related impurities to the column. The final concentration must be sufficient to elute the most hydrophobic species.

Gradient Steepness (Rate of Change): A shallow gradient (a slow increase in organic solvent concentration) generally provides higher resolution between closely eluting peaks. wiley-vch.de For separating H-Met-Phe-OH from structurally similar impurities, a shallow gradient in the region where the peptide elutes can significantly improve purity.

Gradient Duration: Longer gradient times typically lead to better separation and higher peak capacity. nih.gov However, this must be balanced with practical considerations such as sample throughput and solvent consumption.

A systematic approach to optimization might involve running a broad, steep "scouting" gradient to determine the approximate elution time of H-Met-Phe-OH. Subsequently, a shallower, more focused gradient can be developed around this elution window to maximize resolution.

Table 1: Gradient Elution Parameters and Their General Effect on Peptide Separation

| Parameter | Effect of Increase | Optimization Goal for H-Met-Phe-OH |

|---|---|---|

| Gradient Time (tG) | Increases resolution, run time, and peak capacity. nih.gov | Balance resolution of key impurities with acceptable run time. |

| Gradient Steepness | Decreases resolution and run time. wiley-vch.de | Use a shallow gradient around the elution point of H-Met-Phe-OH to separate it from closely related impurities. |

| Flow Rate | Decreases run time; may decrease resolution. | Optimize for column efficiency and system pressure limits. |

| Column Length | Increases resolution, run time, and backpressure. | Longer columns can enhance separation of complex impurity profiles. |

The selectivity of an RP-HPLC separation can be profoundly influenced by the choice of mobile phase pH and the organic solvent.

Organic Solvent: Acetonitrile and methanol (B129727) are the most common organic modifiers used in RP-HPLC for peptide separations. elementlabsolutions.com Acetonitrile generally offers lower viscosity and higher elution strength, often resulting in sharper peaks and shorter retention times compared to methanol. chromatographyonline.com However, the choice of solvent can alter separation selectivity because of differences in how they interact with the peptide and the stationary phase. elementlabsolutions.commdpi.com For instance, if H-Met-Phe-OH co-elutes with an impurity when using an acetonitrile/water gradient, switching to a methanol/water gradient may resolve the two peaks.

Table 2: Influence of Mobile Phase Variables on H-Met-Phe-OH RP-HPLC Separation

| Variable | Condition | Expected Effect on H-Met-Phe-OH | Rationale |

|---|---|---|---|

| Mobile Phase pH | Low pH (~2.5) | Increased retention | The C-terminal carboxyl group is protonated and neutral, reducing overall polarity and increasing hydrophobic interaction. chromatographyonline.com |

| Neutral pH (~7.0) | Decreased retention | The peptide is zwitterionic; the presence of charges increases overall polarity, weakening hydrophobic interaction. psu.edu | |

| Organic Modifier | Acetonitrile | Generally sharper peaks and shorter retention times. | Lower viscosity and higher elution strength compared to methanol. chromatographyonline.com |

| Methanol | Potentially different separation selectivity. | Different solvent properties (dipole moment, acidity) can alter interactions with the peptide and stationary phase. elementlabsolutions.commdpi.com |

Ion-exchange chromatography (IEX) separates molecules based on their net surface charge. nih.govwaters.com This technique is highly orthogonal to RP-HPLC, making it an excellent secondary purification step. For peptides, the separation is based on interactions between the charged functional groups on the peptide and the charged sites on the IEX stationary phase. phenomenex.com

Given that H-Met-Phe-OH possesses both an amino and a carboxyl group, its net charge is pH-dependent.

Cation-Exchange Chromatography (CEX): At a pH below its isoelectric point (pI), H-Met-Phe-OH will have a net positive charge and will bind to a negatively charged cation-exchange column (e.g., containing sulfopropyl (SP) functional groups). waters.com

Anion-Exchange Chromatography (AEX): At a pH above its pI, the peptide will have a net negative charge and will bind to a positively charged anion-exchange column (e.g., containing quaternary ammonium (B1175870) (Q) functional groups).

Elution is typically achieved by increasing the ionic strength of the mobile phase (a salt gradient) or by changing the pH to alter the charge of the peptide. phenomenex.com IEX is particularly effective at separating impurities that have a different net charge, such as deamidated or modified peptides. phenomenex.com For diastereomeric pairs of dipeptides, IEX has been shown to be an effective separation method. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique well-suited for highly polar and hydrophilic compounds. sigmaaldrich.comresearchgate.net It utilizes a polar stationary phase (similar to normal-phase chromatography) and a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous buffer. sigmaaldrich.com A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.

The elution order in HILIC is generally the opposite of that in RP-HPLC, with the most polar compounds being retained the longest. nih.gov This makes HILIC an excellent orthogonal technique. For a small, relatively polar dipeptide like H-Met-Phe-OH, HILIC can provide a unique separation selectivity, particularly for removing non-polar impurities that would be strongly retained in RP-HPLC. The use of volatile buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) makes HILIC compatible with mass spectrometry. sigmaaldrich.comthermofisher.com

Beyond the primary HPLC techniques, several other preparative methods are valuable for the purification of peptides like H-Met-Phe-OH.

Flash Chromatography: This is a rapid, lower-pressure form of chromatography that can be used for initial, large-scale purification of crude peptide mixtures. biotage.combiotage.com Using reversed-phase media, flash chromatography can efficiently remove a significant portion of impurities before a final, high-resolution polishing step by preparative HPLC. italianpeptidesociety.itwindows.net This approach increases the sample load that can be processed and can be more cost-effective in terms of solvent and time. biotage.com

Gel Filtration Chromatography (GFC) / Size Exclusion Chromatography (SEC): These techniques separate molecules based on their hydrodynamic volume, or size. thermofisher.compolylc.com The stationary phase consists of porous beads, and larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores take a longer path and elute later. polylc.comwaters.com For H-Met-Phe-OH, SEC is primarily useful for desalting or separating the dipeptide from very small molecules (e.g., residual scavengers from synthesis) or larger oligomeric impurities. nih.govnih.gov However, it generally cannot separate peptides of similar size, such as diastereomers or single amino acid deletion sequences. researchgate.net

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity, similar to RP-HPLC. amazonaws.commastelf.com However, HIC employs milder, non-denaturing conditions. waters.com Proteins and peptides are loaded onto a weakly hydrophobic stationary phase in a high-salt buffer, which enhances hydrophobic interactions. formulationbio.comembl.org Elution is achieved by decreasing the salt concentration in the mobile phase. waters.com This method can provide a different selectivity profile compared to RP-HPLC and is useful for separating isoforms or oxidation variants, such as distinguishing between a methionine-containing peptide and its methionine sulfoxide (B87167) form. amazonaws.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Spectroscopic and Spectrometric Characterization

The structural and chemical identity of H-Met-Phe-OH is definitively established through various spectroscopic and spectrometric analyses. These methods provide detailed information on molecular weight, fragmentation patterns, atomic connectivity, and the spatial arrangement of functional groups.

Mass spectrometry is a cornerstone analytical technique for peptide analysis, providing an accurate determination of molecular weight and confirming sequence identity. vulcanchem.com For H-Met-Phe-OH, tandem mass spectrometry (MS/MS) is particularly powerful, as it involves the isolation of the protonated parent ion ([M+H]⁺) followed by collision-induced dissociation (CID) to generate a series of fragment ions. These fragments provide definitive information about the amino acid sequence. nih.govresearchgate.net

During tandem mass spectrometry, the peptide backbone of H-Met-Phe-OH undergoes cleavage at various points, primarily at the amide bond. This process generates a predictable series of ion types, which are fundamental to peptide sequencing. The most common fragment ions are the b- and y-type ions, which result from the cleavage of the peptide amide bond. The b-ions contain the N-terminus, while the y-ions contain the C-terminus.

A key fragmentation route for dipeptides is the a1-y1 pathway . researchgate.net This pathway involves the cleavage of the Cα-C(O) bond for the a-ion and the N-Cα bond for the y-ion. For H-Met-Phe-OH, this would proceed as follows:

The y1 ion is formed by cleavage of the peptide bond, retaining the C-terminal phenylalanine residue. It corresponds to the protonated phenylalanine molecule.

The a1 ion is formed by the subsequent loss of a carbonyl group (CO) from the b1 ion. The b1 ion itself represents the N-terminal methionine residue.

The fragmentation of peptides with a C-terminal phenylalanine can be significantly influenced by the phenyl side chain. core.ac.uk In addition to the primary backbone fragments, other characteristic ions such as c-ions and z-ions, as well as neutral losses (e.g., water, ammonia), can be observed, providing a detailed fragmentation map. acs.orgacs.org

| Ion Type | Fragment Structure | Description |

|---|---|---|

| b1 | H-Met- | N-terminal methionine residue. |

| y1 | H-Phe-OH | C-terminal phenylalanine residue. |

| a1 | b1 - CO | Formed from the loss of a carbonyl group from the b1 ion. |

| c1 | H-Met-NH2 | Involves cleavage and hydrogen rearrangement, often incorporating amine groups. core.ac.uk |

Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry for accurate quantification and structural analysis of peptides like H-Met-Phe-OH. cpcscientific.comnih.gov In this approach, a "heavy" version of the peptide is synthesized by incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into one or both of its amino acid residues. cpcscientific.comwiley-vch.de

Stable isotope-labeled (SIL) H-Met-Phe-OH is chemically identical to its natural, "light" counterpart and thus exhibits the same retention time in liquid chromatography and the same ionization efficiency and fragmentation pathways in the mass spectrometer. cpcscientific.com This makes it an ideal internal standard for quantitative proteomics. nih.gov The Absolute Quantification (AQUA) method, for example, uses a known quantity of a SIL peptide, which is introduced into a biological sample. cpcscientific.com By comparing the mass spectrometry signal intensity of the heavy labeled peptide with the light endogenous peptide, the precise amount of the native H-Met-Phe-OH in the complex mixture can be calculated. cpcscientific.comnih.gov

Furthermore, isotopic labeling, particularly with ¹⁸O, can be used to study specific modifications, such as the oxidation of the methionine residue. acs.org By using ¹⁸O-labeled hydrogen peroxide, researchers can differentiate between in-vivo oxidation and artifactual oxidation that may occur during sample preparation. acs.org

| Isotope | Labeled Amino Acid | Application | Reference |

|---|---|---|---|

| ¹³C, ¹⁵N | Phenylalanine or Methionine | Absolute quantification (AQUA) of the peptide in complex mixtures. | cpcscientific.com |

| ¹⁸O | Methionine (via oxidation) | Accurate measurement of in vivo methionine oxidation levels. | acs.org |

| ²H (Deuterium) | Phenylalanine or Methionine | Used as a stable isotope label for quantitative analysis. | wiley-vch.de |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule. spectralservice.de For H-Met-Phe-OH, both ¹H-NMR and ¹³C-NMR are essential for confirming its structure.

¹H-NMR spectra provide information on the number and type of protons. spectralservice.de For H-Met-Phe-OH, one would expect to see distinct signals for the aromatic protons of the phenylalanine ring (typically 7.0-7.4 ppm), the α-protons of both amino acids, the β-protons of the side chains, and the unique methyl (-SCH₃) protons of methionine (around 2.1 ppm). ntu.ac.uk

¹³C-NMR spectra reveal the carbon skeleton of the molecule. irisotope.com Characteristic signals include those for the carbonyl carbons of the peptide bond and carboxylic acid (170-175 ppm), the aromatic carbons of phenylalanine (127-136 ppm), the α-carbons (around 53-55 ppm), and the side-chain carbons, including the S-methyl carbon of methionine (around 15 ppm). spectralservice.dentu.ac.ukchemicalbook.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Phe) | ~7.0 - 7.4 |

| α-CH (Met, Phe) | ~4.0 - 4.8 | |

| β-CH₂ (Phe) | ~3.0 - 3.2 | |

| S-CH₃ (Met) | ~2.1 | |

| ¹³C | C=O (Amide, Carboxyl) | ~170 - 175 |

| Aromatic (Phe) | ~127 - 136 | |

| α-C (Met, Phe) | ~53 - 55 | |

| S-CH₃ (Met) | ~15 |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg The IR spectrum of H-Met-Phe-OH would display characteristic absorption bands for its key functional groups.

Key expected IR bands include:

O-H stretch from the carboxylic acid group, which is typically very broad (around 2500-3300 cm⁻¹). libretexts.org

N-H stretch from the N-terminal amine and the amide group (around 3200-3400 cm⁻¹). researchgate.net

C=O stretch (Amide I) from the peptide bond, which is a very strong band typically found between 1630-1690 cm⁻¹. researchgate.nettandfonline.com

N-H bend (Amide II) , which is coupled with C-N stretching, appearing between 1510-1580 cm⁻¹. tandfonline.com

Aromatic C=C stretches from the phenylalanine ring (around 1450-1600 cm⁻¹). libretexts.org

Linear-Dichroic Infrared (IR-LD) Spectroscopy is an advanced technique that provides information about the spatial orientation of these functional groups, and thus the 3D structure of the peptide. capes.gov.br The method involves suspending the peptide as a colloid in an orienting medium, such as a nematic liquid crystal, and measuring the differential absorption of plane-polarized IR light. tandfonline.comresearchgate.net By analyzing the orientation of the transition moments of specific vibrations (like the Amide I and Amide II bands), the conformation of the peptide backbone (e.g., cis/trans amide bond) and the orientation of the amino acid side chains can be determined. tandfonline.comresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Other Advanced Analytical Methodologies

Beyond the core spectroscopic techniques, other methods are vital for the complete characterization of H-Met-Phe-OH.

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique used to separate H-Met-Phe-OH from impurities and to assess its purity. vulcanchem.com Reversed-phase HPLC (RP-HPLC) is commonly employed for peptide analysis. nih.gov

Amino Acid Analysis (AAA): This method is used to confirm the amino acid composition of the peptide. vulcanchem.com It involves hydrolyzing the peptide back into its constituent amino acids (methionine and phenylalanine) and then quantifying them, typically via chromatography after derivatization. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) stands as a powerful and high-efficiency analytical technique for the separation and characterization of peptides such as H-Met-Phe-OH. nih.govacs.org Its high resolving power, minimal sample consumption, and rapid analysis times make it particularly suitable for purity assessment and the analysis of complex peptide mixtures. acs.orgnih.gov The separation in CE is governed by the charge-to-size ratio of the analyte, which is influenced by the pH of the background electrolyte (BGE). acs.org For peptides like H-Met-Phe-OH, which contain both acidic (carboxyl) and basic (amino) functional groups, the net charge can be manipulated by adjusting the BGE pH, allowing for separation as either a cation in acidic buffers or an anion in alkaline buffers. nih.gov

Research into the separation of analogous peptides has highlighted several advanced CE methodologies. Capillary Zone Electrophoresis (CZE) has been effectively used for the qualitative and quantitative analysis of synthetic enkephalin analogues, which include methionine and phenylalanine residues. nih.gov In these studies, oligopeptides were successfully analyzed and separated using various BGEs, such as phosphate (B84403) or iminodiacetic acid-based buffers at acidic pH (e.g., pH 2.25-2.30) and Tris-Tricine buffers at alkaline pH (e.g., pH 8.10). nih.gov The choice of BGE is critical, as it influences the electrophoretic mobility and molecular shape of the peptides in solution. nih.gov

Furthermore, CE is highly effective for separating closely related impurities, such as diastereomers or oxidized forms of the peptide. The methionine residue in H-Met-Phe-OH is susceptible to oxidation, forming methionine sulfoxide. Affinity Capillary Electrophoresis (ACE) offers a selective method to separate the oxidized and non-oxidized forms. nih.gov This technique involves adding metal ions like silver(I) or gold(I) to the BGE. nih.gov These ions form selective complexes with the thioether group of methionine, altering the charge and electrophoretic mobility of the non-oxidized peptide, thereby enabling its separation from the oxidized (sulfoxide) form, which does not complex with the ions. nih.gov

For chiral separations or resolving diastereomers, dual-selector systems in CE have proven effective. nih.gov For instance, the combination of cyclodextrins (like sulfated β-cyclodextrin) and crown ethers in the BGE can significantly enhance chiral recognition and resolution of peptide diastereomers containing methionine sulfoxide. nih.govresearchgate.net The separation can be optimized by adjusting the concentration of each selector and the pH of the buffer. nih.gov

Below is a table summarizing typical parameters used in the CE separation of methionine and phenylalanine-containing peptides, which would be applicable to the analysis of H-Met-Phe-OH.

| Parameter | Typical Value/Condition | Purpose | Reference |

| Capillary | Fused-silica, 50 μm i.d. | Provides a surface for electroosmotic flow and the separation channel. | nih.gov |

| Background Electrolyte (BGE) | 100mM H₃PO₄, 50mM Tris, pH 2.25 | To analyze the peptide as a cation. | nih.gov |

| 40 mM Tris, 40 mM Tricine, pH 8.10 | To analyze the peptide as an anion. | nih.gov | |

| Applied Voltage | 10-25 kV | Driving force for electrophoretic and electroosmotic flow. | nih.govmdpi.com |

| Detection | UV absorbance at 200-214 nm | Detection of the peptide bond. | researchgate.net |

| Chiral Selector (optional) | Sulfated β-cyclodextrin, Crown ethers | To separate diastereomers or enantiomers. | nih.gov |

| Affinity Ligand (optional) | Silver(I) or Gold(III) ions | To separate oxidized (methionine sulfoxide) from non-oxidized peptide. | nih.gov |

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of solid-state materials like H-Met-Phe-OH, providing insights into their thermal stability, decomposition pathways, and phase transitions. mdpi.compsu.edu The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). d-nb.info

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. celignis.comcelignis.com For a dipeptide like H-Met-Phe-OH, a TGA thermogram would reveal its decomposition temperature and the presence of any volatile components, such as residual solvent or water. Studies on various dipeptides show that their thermal decomposition often proceeds via an intramolecular cyclization reaction, leading to the formation of a stable six-membered ring structure known as a 2,5-diketopiperazine (DKP) and the elimination of a water molecule. uoguelph.ca This chemical decomposition is an endothermic process that occurs prior to more extensive fragmentation at higher temperatures. uoguelph.ca The thermal stability can be influenced by the nature of the amino acid side chains; for instance, the presence of aromatic side chains, like in phenylalanine, can increase thermal stability. researchgate.net Conversely, the carbon-sulfur bond in methionine is known to be a relatively weak link, which could influence the decomposition profile. researchgate.net The derivative of the TGA curve (DTG curve) indicates the temperature at which the rate of mass loss is maximal. psu.educelignis.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govlibretexts.org DSC is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state chemical reactions. mdpi.com A DSC thermogram of H-Met-Phe-OH would be expected to show an endothermic peak corresponding to its melting point, provided it does not decompose first. d-nb.info For many dipeptides, the major endothermic event observed in DSC corresponds to the solid-state cyclization to the corresponding DKP, which is often coupled with a mass loss observed by TGA. uoguelph.ca The resulting thermogram can reveal whether the initial peptide is in a crystalline or amorphous state. nih.gov An amorphous structure would be indicated by a broad glass transition (a step-like change in the heat capacity), while a crystalline structure would show a sharp melting endotherm. psu.edunih.gov

The table below outlines the types of information obtained from these thermal analysis techniques for a dipeptide.

| Technique | Measurement | Information Derived for H-Met-Phe-OH | Reference |

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability, identification of volatile products (e.g., water from cyclization). | celignis.comuoguelph.ca |

| DSC | Heat Flow vs. Temperature | Melting point (Tₘ), heat of fusion (ΔHբ), glass transition temperature (T₉), heat of reaction (e.g., cyclization). | d-nb.infonih.gov |

By combining TGA and DSC, a comprehensive thermal profile of H-Met-Phe-OH can be established, detailing its stability under thermal stress and the nature of its phase transitions. psu.edu

Biochemical and Mechanistic Investigations of H Met Phe Oh

Enzymatic Cleavage and Degradation Pathways

The breakdown of H-Met-Phe-OH is primarily accomplished through enzymatic hydrolysis of its peptide bond. This process is catalyzed by a class of enzymes known as peptidases or proteases, which are fundamental to protein digestion and turnover. pearson.com

The susceptibility of the methionine-phenylalanine peptide bond to cleavage is dictated by the specificity of various peptidases. Several classes of these enzymes are capable of hydrolyzing this dipeptide.

Aminopeptidases : These enzymes specialize in cleaving the N-terminal amino acid from a peptide. annualreviews.org Aminopeptidase I from E. coli K12, for instance, is known to hydrolyze a range of tripeptides and dipeptides and shows a preference for substrates with N-terminal methionine. annualreviews.org Another enzyme, dipeptidase M, isolated from E. coli B, exhibits a more pronounced specificity for dipeptides that have methionine at the N-terminus. annualreviews.org

Carboxypeptidases : These exopeptidases act on the C-terminal end of peptides. Carboxypeptidase A, found in muscle tissue, preferentially hydrolyzes C-terminal amino acids with bulky, hydrophobic side chains, such as phenylalanine. csic.es

Endopeptidases : Unlike exo-peptidases, these enzymes cleave peptide bonds within the peptide chain. Chymotrypsin, a key digestive enzyme, shows a strong preference for cleaving peptide bonds on the carboxyl side of aromatic amino acids like phenylalanine. pearson.com It can also, albeit more slowly, cleave at methionine residues, making the Met-Phe linkage a potential target. pearson.com

A summary of enzymes potentially involved in H-Met-Phe-OH degradation is presented below.

| Enzyme Class | Specific Enzyme Example | Primary Cleavage Site/Specificity | Relevance to H-Met-Phe-OH |

| Aminopeptidases | Dipeptidase M | Dipeptides with N-terminal Methionine annualreviews.org | Directly cleaves H-Met-Phe-OH |

| Carboxypeptidases | Carboxypeptidase A | C-terminal hydrophobic residues (e.g., Phenylalanine) csic.es | Can release Phenylalanine if Met is cleaved first |

| Endopeptidases | Chymotrypsin | C-terminal side of aromatic residues (e.g., Phenylalanine) pearson.com | Can hydrolyze the Met-Phe bond |

The rate and efficiency of enzymatic hydrolysis are not constant but are influenced by environmental factors, most notably pH. The hydrolysis of peptide bonds is often highly dependent on pH, with some reactions proceeding rapidly at alkaline pH (e.g., pH 10) while being significantly slower at neutral pH. vulcanchem.comnih.gov

The catalytic activity of enzymes is sensitive to pH because it affects the protonation state of amino acid residues in the active site and of the substrate itself. For instance, studies on carboxypeptidase Y reveal that its peptidase and esterase activities have distinct pH optima, with the esterase activity being favored at a pH above 8.5. thieme-connect.de Research on aminoacylase (B1246476) I-catalyzed hydrolysis has demonstrated complex pH-dependent effects. The hydrolysis of N-acetyl-methionine showed a normal solvent isotope effect at acidic pH, no effect at neutral pH, and an inverse effect at alkaline pH, while N-acetyl-phenylalanine hydrolysis was consistently faster under the test conditions, highlighting the intricate influence of pH on the catalysis of these specific amino acids. nih.gov This suggests that the optimal pH for H-Met-Phe-OH cleavage would depend on the specific peptidase involved.

Role in Metabolic and Biochemical Pathways

Once cleaved, the constituent amino acids of H-Met-Phe-OH, methionine and phenylalanine, are absorbed and integrated into fundamental cellular processes. The dipeptide itself can be studied for its direct role in protein metabolism. cymitquimica.com

H-Met-Phe-OH is directly linked to the dynamics of protein metabolism. Methionine holds a unique position in protein synthesis as it is the "initiator" amino acid for translating protein chains, specified by the start codon AUG. libretexts.org The synthesis of polypeptides typically begins at the N-terminus with methionine. taylorandfrancis.com

Peptidases and proteases are central to protein turnover, the process by which proteins are degraded into smaller peptides and amino acids. pearson.com The cleavage of dipeptides like H-Met-Phe-OH is a key step in the complete breakdown of proteins, releasing amino acids that can be reused for the synthesis of new proteins.

Following hydrolysis of H-Met-Phe-OH, methionine and phenylalanine enter their distinct and vital metabolic pathways. nih.gov Both are essential amino acids, meaning they cannot be synthesized by the human body and must be obtained from the diet. libretexts.orgcreative-proteomics.com

Methionine Metabolism : The metabolic fate of methionine is complex and intersects with other key pathways. creative-proteomics.com A primary route is its conversion to S-adenosylmethionine (SAM), a universal methyl group donor for numerous biochemical reactions. creative-proteomics.com Alternatively, methionine can enter the transsulfuration pathway, where it is converted to cysteine. creative-proteomics.comresearchgate.net This pathway ultimately can lead to the formation of succinyl-CoA, an intermediate of the citric acid (TCA) cycle. libretexts.org

Phenylalanine Metabolism : Phenylalanine's primary metabolic route is its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. vt.edu Tyrosine is another crucial amino acid involved in protein synthesis and the production of signaling molecules. Phenylalanine can also be further metabolized into acetoacetate (B1235776) and fumarate, which can be converted to acetyl-CoA, feeding into the TCA cycle for energy production. libretexts.org

| Amino Acid | Key Metabolic Pathway | Primary Products/Intermediates | Metabolic Significance |

| Methionine | Methionine Cycle / Transsulfuration | S-adenosylmethionine (SAM), Cysteine, Succinyl-CoA creative-proteomics.comlibretexts.org | One-carbon metabolism, protein synthesis, antioxidant production, energy metabolism |

| Phenylalanine | Phenylalanine Hydroxylation | Tyrosine, Acetoacetate, Acetyl-CoA libretexts.orgvt.edu | Precursor for tyrosine and catecholamines, energy metabolism |

The constituent amino acids of H-Met-Phe-OH are direct or indirect precursors to important neurotransmitters. wikipedia.org

Phenylalanine is the initial substrate for the synthesis of catecholamines. It is first converted to tyrosine. vt.edu Tyrosine is then hydroxylated to form L-DOPA, which is subsequently decarboxylated to produce dopamine. Dopamine itself is a critical neurotransmitter and also serves as the precursor for norepinephrine (B1679862) and epinephrine (B1671497). vt.edu

While methionine is not a direct precursor in the same manner, its metabolic product, S-adenosylmethionine (SAM), is essential for neurotransmitter metabolism. SAM provides the methyl groups required for the enzymatic conversion of norepinephrine to epinephrine and for the synthesis and breakdown of other neurotransmitters and related molecules. creative-proteomics.com Although dipeptides can sometimes have direct signaling roles, the primary link of H-Met-Phe-OH to neurotransmission is through the provision of its fundamental amino acid building blocks. taylorandfrancis.commsu.edu

Intracellular and Extracellular Biochemical Interactions

The dipeptide H-Met-Phe-OH, composed of L-methionine and L-phenylalanine, is an entity whose specific biochemical and mechanistic profile is not extensively documented in dedicated studies. However, a comprehensive understanding of its likely interactions can be extrapolated from the well-established chemical biology of its constituent amino acids and related peptide structures. As an incomplete product of protein catabolism, its presence in biological systems would subject it to a range of intracellular and extracellular biochemical processes. fishersci.co.uk

The most significant oxidative interaction involving H-Met-Phe-OH is centered on its methionine (Met) residue. The thioether side chain of methionine is highly susceptible to oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide, superoxide (B77818) anions, and hydroxyl radicals. dsmz.deguidetopharmacology.org This vulnerability makes peptides containing methionine potential markers for oxidative stress. dsmz.de

The oxidation process typically occurs in two main steps:

Methionine Sulfoxide (B87167) (Met(O)) Formation : The initial oxidation of the sulfur atom in methionine results in the formation of methionine sulfoxide, which can exist as two diastereomers, Met-S-sulfoxide and Met-R-sulfoxide. This reaction leads to a mass increase of 16 Da. guidetopharmacology.org

Methionine Sulfone (Met(O2)) Formation : Further oxidation leads to the creation of methionine sulfone, a generally irreversible modification that adds 32 Da to the peptide's mass. guidetopharmacology.org

This oxidation/reduction cycle is not merely a damage pathway but also a potential regulatory mechanism for protein activity in vivo. guidetopharmacology.org The reduction of methionine sulfoxide back to methionine is a crucial protective and regulatory process catalyzed by the methionine sulfoxide reductase (Msr) family of enzymes, specifically MsrA and MsrB, which are stereospecific for the S and R isomers of Met(O), respectively. guidetopharmacology.orgciteab.com Crucially, this enzymatic reduction relies on the redox cofactor NADPH as the ultimate source of reducing power, establishing a direct link between the oxidative state of H-Met-Phe-OH and cellular redox metabolism. flybase.org Bacteria lacking the MsrA enzyme, for instance, show hypersensitivity to oxidative damage, highlighting the importance of this repair pathway. uni.lu

While the phenylalanine (Phe) residue is less reactive than methionine, it is not inert. Potent oxidants can target its aromatic ring. metabolomicsworkbench.org For example, nitrate (B79036) radicals can rapidly oxidize phenylalanine residues. invivochem.cn However, within the H-Met-Phe-OH dipeptide, the methionine residue would serve as the primary site for oxidation due to the high reactivity of its thioether group. metabolomicsworkbench.org

Table 1: Oxidative Modifications of the Methionine Residue

| Modification | Oxidizing Agent(s) | Mass Change | Reversibility | Key Enzymes |

|---|---|---|---|---|

| Methionine Sulfoxide (Met(O)) | Reactive Oxygen Species (H₂O₂, •OH, O₂⁻) | +16 Da | Reversible guidetopharmacology.org | Methionine Sulfoxide Reductases (MsrA/B) guidetopharmacology.orguni.lu |

| Methionine Sulfone (Met(O₂)) | Strong Oxidizing Agents | +32 Da | Generally Irreversible guidetopharmacology.org | N/A |

Direct evidence for the binding of H-Met-Phe-OH to specific biochemical targets is limited. However, the structural motifs within the dipeptide provide clues to its potential interactions. Peptides containing N-terminal methionine and adjacent hydrophobic residues are known to interact with specific cellular receptors.

A well-studied analogue is the N-formylated tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP). fMLP is a potent chemoattractant that binds with high affinity to N-formyl peptide receptors (FPRs), which are G protein-coupled receptors found on the surface of phagocytic leukocytes like neutrophils. fishersci.nonih.gov This binding triggers a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and inflammatory responses. fishersci.no Given the shared Met-Phe sequence, it is plausible that H-Met-Phe-OH could act as a very weak ligand or modulator of FPRs, although likely with significantly lower affinity due to the absence of the N-formyl group and the different third amino acid.

Furthermore, studies on other phenylalanine-containing dipeptides have revealed specific biological activities. For instance, the dipeptide H-Phe-Phe-NH₂, an analogue of H-Met-Phe-OH, has been identified as a high-affinity ligand for the substance P 1–7 (SP₁₋₇) specific binding site. This suggests that short peptides containing phenylalanine can engage with specific neuropeptide receptor systems. The phenylalanine residue itself has been shown to bind to the α2δ subunit of voltage-dependent calcium channels.

Table 2: Potential Biochemical Targets Based on Constituent Residues and Analogues

| Potential Target | Interacting Moiety | Basis for Postulation | Potential Effect |

|---|---|---|---|

| N-Formyl Peptide Receptors (FPRs) | Met-Phe sequence | Analogy to fMLP (N-formyl-Met-Leu-Phe) fishersci.nonih.gov | Weak modulation of inflammatory cell chemotaxis and activation |

| Substance P₁₋₇ Binding Site | Phe-Phe motif | Analogy to H-Phe-Phe-NH₂ | Modulation of neuropeptide signaling |

| Voltage-Dependent Ca²⁺ Channels | Phenylalanine residue | Known interaction of L-Phenylalanine with the α2δ subunit | Modulation of calcium influx |

The chemical reactivity of H-Met-Phe-OH is dominated by the distinct properties of the methionine and phenylalanine side chains. These properties dictate the peptide's stability, potential for post-translational modification, and non-covalent interactions.

Methionine (Met): The sulfur-containing side chain of methionine is a focal point of its reactivity.

Oxidation: As detailed in section 4.3.1, the thioether is readily oxidized to methionine sulfoxide and sulfone. guidetopharmacology.orgmetabolomicsworkbench.org

S-Alkylation: Under acidic conditions, the methionine thioether can act as a nucleophile, making it susceptible to alkylation, such as tert-butylation during certain peptide synthesis procedures. citeab.com

Non-Covalent Interactions: The sulfur atom can participate in stabilizing non-covalent interactions with aromatic rings, known as Met-π interactions. In H-Met-Phe-OH, an intramolecular interaction between the methionine sulfur and the phenylalanine aromatic ring could influence the dipeptide's conformation.

Redox Relay: Methionine residues can act as "stepping stones" in long-range electron transfer (ET) processes within proteins, helping to protect other residues or functional sites from oxidative damage. flybase.orginvivochem.cn

Phenylalanine (Phe): The phenyl group of phenylalanine contributes primarily to hydrophobic and electronic interactions.

Hydrophobic and π-π Interactions: The aromatic ring is nonpolar and drives hydrophobic interactions, which are crucial for processes like peptide self-assembly and binding to hydrophobic pockets in proteins. It can also engage in π-π stacking interactions with other aromatic residues.

Electron Transfer Relay: Phenylalanine has been proposed to act as a relay amino acid in long-distance electron transfer through peptide structures, a role facilitated by the stabilization of its radical cation by neighboring amide groups. invivochem.cn

Chemical Inertness: The side chain is generally considered non-reactive under physiological conditions and is not directly involved in acid-base catalysis. However, targeted C-H functionalization of the phenyl ring can be achieved using specific palladium-catalyzed reactions, a tool used in synthetic peptide modification.

Table 3: Summary of Chemical Reactivity of Constituent Residues

| Amino Acid Residue | Key Reactive Feature | Common Reactions / Interactions | Biological / Chemical Relevance |

|---|

| Methionine | Thioether Side Chain (-S-CH₃) | Oxidation (to Met(O), Met(O₂)) guidetopharmacology.org S-Alkylation Met-π Interactions | Redox sensing/signaling, oxidative damage, protein structure stabilization | | Phenylalanine | Aromatic Side Chain (Phenyl) | Hydrophobic Interactions π-π Stacking Electron Transfer Relay invivochem.cn C-H Functionalization (synthetic) | Protein folding, ligand binding, bioelectronics, synthetic modification |

Biological Activities and Functional Roles in Research Models

Investigation of Receptor Interactions and Binding Affinities

The study of H-Met-Phe-OH in the context of receptor interactions is largely comparative, serving as a foundational structure to understand the more complex binding of larger peptides that share its core components.

Direct and extensive receptor binding data for the simple dipeptide H-Met-Phe-OH is not widely documented in comparison to its more complex analogues. However, its structural components, methionine and phenylalanine, are present in various endogenous and synthetic peptides that are known to interact with specific receptors, particularly opioid receptors.

Endogenous opioid peptides like Met-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) and Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) exhibit the highest affinity for δ-opioid receptors and a lesser affinity for μ-opioid receptors. sigmaaldrich.com Similarly, deltorphins, another class of natural opioid peptides, also show high affinity and selectivity for δ-receptors. acs.orgpsu.edunih.gov These larger peptides often feature a critical N-terminal tyrosine residue, which is considered a primary pharmacophore for opioid receptor activation, and a phenylalanine residue in position 3 or 4 that fits into a hydrophobic subsite of the receptor. nih.govpnas.org

The characterization of a compound as an agonist or antagonist depends on its ability to not only bind to a receptor but also to elicit or block a functional response. For opioid receptors, agonists typically induce effects like analgesia, while antagonists block these effects. sigmaaldrich.com

Peptides are generally full agonists at their cognate receptors. sigmaaldrich.com However, subtle structural changes can dramatically alter their properties, sometimes converting an agonist into an antagonist. nih.gov For instance, studies on the selective delta-opioid antagonist TIPP (H-Tyr-Tic-Phe-Phe-OH) have revealed that it can exhibit agonist, antagonist, or even inverse agonist characteristics depending on the cellular model and assay conditions. nih.gov The transition between agonist and antagonist behavior is often linked to specific structural features, such as N-allyl substituents or other conformational constraints that influence how the molecule interacts with the receptor's active or inactive states. pnas.org

For H-Met-Phe-OH, specific data classifying it as a distinct agonist or antagonist at any particular receptor are scarce in the available literature. Its simple, unconstrained structure makes it an unlikely candidate for a potent and selective antagonist, a property that often requires more rigid molecular conformations. nih.gov

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For peptides like H-Met-Phe-OH, SAR analysis considers the roles of the amino acid side chains, the peptide backbone, and the terminal groups. nih.gov The aromatic residues Phenylalanine (Phe) and Tryptophan (Trp), along with the sulfur-containing Methionine (Met), are frequently identified as key contributors to the bioactivity of peptides. mdpi.comjst.go.jp

The key structural features of H-Met-Phe-OH and their functional implications are summarized below:

| Structural Component | Role in Biological Activity |

| N-terminal Methionine (Met) | The thioether group in the side chain is susceptible to oxidation, which can influence activity. nih.gov It provides a flexible, hydrophobic character. In some peptides, it is crucial for receptor interaction, while in others, its replacement can modulate selectivity. psu.edunih.gov |

| C-terminal Phenylalanine (Phe) | The aromatic phenyl group is critical for hydrophobic and π-π stacking interactions within receptor binding pockets. pnas.orgmdpi.com Its position is often crucial for the affinity and selectivity of opioid peptides. nih.gov |

| Peptide Bond | Provides structural rigidity between the two amino acid residues. |

| Free N-terminus (NH2) | The N-terminal ammonium (B1175870) group can form important electrostatic interactions with receptor sites and is a key epitope for molecular recognition. rsc.org |

| Free C-terminus (COOH) | The C-terminal carboxylate group can also participate in binding interactions and influences the overall charge and solubility of the molecule. vulcanchem.com |

SAR studies on more complex peptides have shown that modifications at either the N-terminus or the C-terminus can drastically alter the activity profile. For example, N-terminal guanidinylation of TIPP peptides can convert a δ-opioid receptor antagonist into a potent δ-agonist. nih.gov This highlights that while the core sequence (like Met-Phe) provides a basic template, the terminal modifications are critical in defining the ultimate biological function.

Peptide Self-Assembly and Nanostructure Formation

The self-assembly of dipeptides into well-defined nanostructures is a phenomenon of significant scientific interest, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.comacs.org

Investigation of Self-Assembly Propensities of H-Met-Phe-OH

The self-assembly of H-Met-Phe-OH is influenced by the properties of its constituent amino acids. The phenylalanine residue, with its aromatic ring, provides a strong impetus for self-assembly through π-π stacking interactions, a key factor in the formation of various nanostructures by phenylalanyl-containing peptides. researchgate.net The methionine residue contributes a hydrophobic side chain, which also promotes aggregation in aqueous environments. mdpi.com

While detailed studies focusing exclusively on H-Met-Phe-OH are not prevalent in the search results, the general principles of dipeptide self-assembly suggest that it would form ordered structures. The interplay between the hydrophobic nature of both side chains and the potential for hydrogen bonding between the peptide backbones would drive the formation of higher-order assemblies. eie.gr The process is often sensitive to environmental conditions such as solvent and pH. rsc.org

Comparative Studies of Self-Assembly with Analogues (e.g., H-Met-ΔPhe-OH)

Comparative studies of H-Met-Phe-OH with its analogues, such as H-Met-ΔPhe-OH, have revealed the significant impact of subtle molecular changes on self-assembly. The introduction of a dehydrophenylalanine (ΔPhe) residue in place of phenylalanine creates a conformational constraint in the peptide backbone. frontiersin.orgfrontiersin.org

A key study comparing the self-assembly of H-Met-Phe-OH with H-Met-ΔPhe-OH found that the presence of ΔPhe markedly promoted the formation and stability of the resulting dipeptide nanoparticles. frontiersin.orgnih.gov These nanoparticles also demonstrated an enhanced ability to entrap the anticancer agent curcumin. frontiersin.orgnih.gov This suggests that the conformational rigidity imparted by the ΔPhe residue facilitates a more stable and organized assembly compared to the more flexible H-Met-Phe-OH. frontiersin.org Such comparative analyses are crucial for the rational design of peptide-based nanomaterials with tailored properties for applications like drug delivery. mdpi.com

Morphological and Structural Characterization of Formed Assemblies

The nanostructures formed by the self-assembly of dipeptides can exhibit a variety of morphologies, including nanofibers, nanotubes, nanovesicles, and hydrogels. nih.govacs.orgacs.org The specific morphology is dictated by the amino acid sequence and the conditions of self-assembly. rsc.org

For H-Met-ΔPhe-OH, an analogue of H-Met-Phe-OH, the self-assembly process leads to the formation of nanoparticles. frontiersin.orgnih.gov Transmission electron microscopy (TEM) has been used to visualize these nanoparticles. researchgate.net Dynamic light scattering (DLS) measurements have indicated a mean particle size for MΔF (methionine-dehydrophenylalanine) nanoparticles of around 80 nm in radius. researchgate.net

The self-assembly is driven by a combination of non-covalent interactions. The aromatic side chains of phenylalanine residues are known to play a crucial role in the stability of such nanostructures through π-π stacking, while hydrogen bonding between the peptide backbones provides directional organization. acs.orgresearchgate.net The hydrophobic nature of the methionine side chain would further contribute to the stability of the core of the self-assembled structures in an aqueous environment.

Computational and Theoretical Studies of H Met Phe Oh

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules over time. These methods have been applied to understand the conformational landscape and binding characteristics of peptides like H-Met-Phe-OH.

Prediction and Analysis of Conformational Preferences

The three-dimensional shape of H-Met-Phe-OH is not static; it exists as an ensemble of different conformations. Molecular dynamics (MD) simulations help in exploring these conformational preferences.

Studies on peptides containing both methionine and phenylalanine have revealed a significant stabilizing interaction between the sulfur atom of the methionine side chain and the aromatic ring of phenylalanine. nih.gov This sulfur-aromatic interaction is conformation-dependent and plays a critical role in defining the peptide's structure. nih.gov Specifically, a conserved "up" orientation between the methionine and phenylalanine residues has been identified as crucial for the stability and function of proteins where this motif is present. nih.gov

Ligand-Receptor Docking and Elucidation of Binding Poses

While specific ligand-receptor docking studies exclusively for the H-Met-Phe-OH dipeptide are not extensively documented in dedicated publications, insights can be drawn from computational studies of its constituent amino acids and related peptides interacting with various receptors. These studies illustrate the types of interactions H-Met-Phe-OH is capable of forming.

Computational analysis of amino acids binding to surfaces, such as titanium dioxide, shows that the carboxylic acid group is a primary interaction site. dsmz.de It often forms a stable bidentate (O,O) binding with surface metal atoms, an interaction driven by the favorable distance between the surface atoms matching the O-O distance in the carboxyl group. dsmz.de This suggests that the C-terminus of H-Met-Phe-OH is a key site for interactions with metallic or positively charged partners.

Furthermore, docking simulations of larger peptides containing these residues highlight common non-covalent interactions. These include π-alkyl interactions between the aromatic ring of one residue and the side chain of methionine, as well as π-π stacking where the phenylalanine ring interacts with other aromatic residues in a binding pocket. massbank.eu Such interactions are fundamental in molecular recognition and the stabilization of a ligand within a receptor's active site. advancedchemtech.comciteab.cominvivochem.cnuni.lunih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a highly detailed view of a molecule's electronic structure, allowing for the prediction of its stability, reactivity, and fragmentation patterns.

Energetics and Kinetics of Fragmentation Pathways

Tandem mass spectrometry, often complemented by quantum chemical calculations, is used to study how peptides like H-Met-Phe-OH fragment. Research on dipeptides shows that their fragmentation in the gas phase generally proceeds through two main competing pathways.

The first is a direct cleavage of the peptide or other bonds within the linear structure. This typically results in the formation of characteristic b and y ions from the cleavage of the amide bond. High-energy collision-induced dissociation (CID) can also induce charge-remote fragmentations, leading to d and w type ions.

The second, and often competing, pathway involves the cyclization of the dipeptide to form a 2,5-diketopiperazine intermediate. This cyclic structure then undergoes its own characteristic fragmentation. The relative prevalence of these pathways is influenced by the constituent amino acids and their sequence. For instance, studies on methionine-containing peptides have shown that the b1 ion derived from the N-terminal methionine is a particularly stable species. The presence and position of the phenylalanine residue also significantly direct the fragmentation modes.

Electronic Structure and Reactivity Predictions

Although specific quantum chemical analyses detailing the complete electronic structure of H-Met-Phe-OH are not prominent in the literature, the principles of such studies are well-established. These calculations focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict chemical behavior:

Ionization Potential (IP) : The energy required to remove an electron (related to HOMO energy).

Electron Affinity (EA) : The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ) : The tendency to attract electrons.

Chemical Hardness (η) : A measure of resistance to change in electron distribution.

Electrophilicity Index (ω) : A measure of the propensity to accept electrons.

These theoretical calculations provide a powerful framework for predicting how H-Met-Phe-OH might behave in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. The goal is to predict the activity of new, unsynthesized compounds based on calculated structural or physicochemical properties (descriptors), such as lipophilicity, electronic parameters, and steric effects.

A typical QSAR study involves:

Assembling a dataset of compounds with known activities.

Calculating various molecular descriptors for each compound.

Developing a statistical model (e.g., using multiple linear regression) that connects the descriptors to the activity.

Validating the model's predictive power.

Despite the utility of this approach in drug discovery and medicinal chemistry, a review of the available scientific literature indicates that no specific QSAR studies have been published focusing on H-Met-Phe-OH or a series of its derivatives.

Development of Predictive Models for Peptide Properties and Interactions

The development of predictive models represents a significant advancement in the computational study of peptides like H-Met-Phe-OH. These models, rooted in machine learning and quantitative structure-activity relationship (QSAR) principles, serve as powerful tools to forecast the biological activities and physicochemical properties of peptides, thereby accelerating research and reducing the reliance on costly and time-consuming laboratory experiments. uniri.hrnih.gov By leveraging existing data, these in-silico approaches can screen vast numbers of peptide sequences to identify candidates with desired characteristics. nih.govgithub.io

The core task of these models can be either classification (predicting whether a peptide possesses a specific property, such as binding to a target) or regression (predicting a quantitative value, like bioactivity or binding affinity). nih.gov The process involves training algorithms on a dataset of peptides with known properties to create a mathematical model that can then make predictions for new, un-tested peptides. uniri.hr

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are a cornerstone of predictive peptide science. They establish a mathematical relationship between the structural or physicochemical features of a peptide and its biological activity. acs.org To build a QSAR model, the peptide's structure is converted into a series of numerical descriptors. These descriptors can range from simple amino acid counts to more complex physicochemical parameters. rsc.org

For a dipeptide like H-Met-Phe-OH, descriptors would be derived from the properties of its constituent amino acids, Methionine and Phenylalanine. Common descriptor categories include:

Compositional Descriptors : Such as amino acid composition (AAC) and dipeptide composition (DPC), which are simple yet robust. rsc.org For instance, a study on anti-inflammatory peptides found that a Random Forest model using dipeptide composition as a feature performed best, highlighting the importance of local amino acid arrangements. uniri.hr

Physicochemical Descriptors : These quantify properties like hydrophobicity, polarity, charge, and size. nih.gov For example, the hydrophobicity (logP) of dipeptides has been successfully modeled using heuristic molecular lipophilicity potential (HMLP) parameters, which include the total surface area (S) and hydrophilic indices (H) of the amino acid side chains. scispace.com

Structural Descriptors : Z-scores representing hydrophobicity, steric properties, and polarity have been used to model the ACE-inhibitory activity of dipeptides and tripeptides. genscript.com

A study on Angiotensin I-converting enzyme (ACE) inhibitory peptides constructed a QSAR model for 168 dipeptides. The resulting model showed that amino acid residues with bulky and hydrophobic side chains, such as Phenylalanine and Methionine, were preferred for higher inhibitory activity. genscript.com

Table 1: Examples of Descriptor Types Used in Peptide QSAR Models

| Descriptor Category | Specific Descriptor Example | Relevance to H-Met-Phe-OH | Reference |

|---|---|---|---|

| Compositional | Dipeptide Composition (DPC) | The model would use the frequency of the "Met-Phe" pair as a feature. | rsc.org |

| Physicochemical | Hydrophobicity (logP) | Calculated based on the contributions of the methionine and phenylalanine side chains. | scispace.com |

| Physicochemical | Amino Acid Indices (e.g., polarity, size) | Uses tabulated values for the polarity and bulkiness of Met and Phe to predict activity. | acs.org |

| Structural | Z-Scores (hydrophobicity, steric properties, polarity) | A vector of Z-scores for Met and Phe would serve as input for the predictive model. | genscript.com |

Machine Learning and Deep Learning in Peptide Prediction

Machine learning (ML) and deep learning (DL) have emerged as powerful tools for developing more sophisticated and accurate predictive models. nih.gov Unlike traditional QSAR, which often relies on linear relationships, ML algorithms like Support Vector Machines (SVR), Random Forests (RF), and neural networks can capture complex, non-linear patterns in the data. uniri.hrscispace.com

Recent advancements have led to the development of deep learning models that can learn from hierarchical representations of peptides, integrating both atom-level and amino acid-level information to generate predictions. rsc.org Such models offer greater flexibility and are not limited to natural amino acids, which is a drawback of many sequence-based approaches. rsc.org

Research has explored various ML algorithms for peptide property prediction:

Support Vector Regression (SVR) : In a study to predict the logP of dipeptides, SVR models outperformed multiple linear regression (MLR), indicating a non-linear relationship between the structural descriptors and hydrophobicity. scispace.com

Random Forest (RF) : RF models have been used to successfully classify peptides based on their biological function, such as identifying epitopes for intracellular parasites. nih.gov In one study, an RF model achieved an accuracy of over 91% in identifying epitopes based on 27 key features, including amino acid characteristics. nih.gov

Consensus Modeling : To counteract issues with small training datasets, some studies propose using a consensus of multiple regression models. For instance, the antitumor activity of peptides related to the opioid growth factor (which contains Met) was predicted using a consensus of six different models, including artificial neural networks and SVMs. nih.gov

Table 2: Research Findings from Predictive Modeling Studies

| Predicted Property | Peptide Type | Modeling Method | Key Finding | Reference |

|---|---|---|---|---|

| ACE-Inhibitory Activity (IC50) | Dipeptides | Partial Least Squares Regression (QSAR) | Residues with bulky and hydrophobic side chains (like Phe and Met) are preferred for activity. The model explained 73.2% of the variance in activity. | genscript.com |

| Hydrophobicity (logP) | Dipeptides | Support Vector Regression (SVR) | SVR models provided better prediction accuracy than linear models, using molecular lipophilicity potential descriptors. | scispace.com |

| Anti-inflammatory Activity | General Peptides | Random Forest (RF) | Dipeptide composition was the most effective feature for prediction, indicating the importance of local sequence order. | uniri.hr |

| Antitumor Activity | OGF-related peptides (contain Met) | Consensus of 6 regression models | Consensus modeling can help overcome overfitting problems caused by small training datasets in activity prediction. | nih.gov |

| Binding/Unbinding Work | Met-Phe substrate | Steered Molecular Dynamics (sMD) | The work required to unbind Met-Phe from the PfM1-AAP enzyme was calculated as 101±13 kcal/mol (N-terminal channel) and 92±25 kcal/mol (C-terminal channel). | plos.org |

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Platforms for Functional Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast numbers of compounds against specific biological targets. While H-Met-Phe-OH has been identified through general peptide screening, its full potential is yet to be unlocked by integration into advanced HTS campaigns for functional discovery. medchemexpress.com

Future research will likely involve the inclusion of H-Met-Phe-OH and its derivatives in large, combinatorial peptide libraries. These libraries can be screened against a wide array of targets, such as G-protein coupled receptors (GPCRs), enzymes, and other proteins, to uncover novel biological activities. pnas.org Methodologies that allow for the construction and functional screening of random combinatorial peptide libraries are critical in this endeavor. pnas.org By converting split-and-pool combinatorial libraries into a multi-use format, where peptides can be controllably released from single resin beads for multiple screening rounds, researchers can efficiently identify new peptide agonists or antagonists for various receptors. pnas.org This approach could reveal previously unknown signaling or regulatory functions for sequences like Met-Phe.

Novel Applications in Research Tools and Reagents

Beyond its identity as a simple dipeptide, H-Met-Phe-OH serves as a valuable entity in the realm of scientific investigation. It is commercially available as a research chemical and can be employed in a variety of laboratory contexts.

One primary application is its use in peptide screening , an immunoassay-based research tool used for functional analysis, protein interaction studies, and epitope screening. medchemexpress.com The identification of H-Met-Phe-OH in such screens underscores its utility as a probe or reference compound in these assays.

Furthermore, given its composition, H-Met-Phe-OH holds potential as a specialized substrate in enzymatic studies. The constituent amino acid, L-methionine, is known to be a substrate for enzymes like phenylalanine 4-monooxygenase (PAH) and can act as an allosteric activator. acs.orgtandfonline.com Future studies could explore H-Met-Phe-OH as a substrate to investigate the specificity and kinetics of peptidases or other enzymes involved in amino acid metabolism. Its documented oxidation effect on NADPH suggests it could also be a tool for studying redox-related enzymatic processes.

Advancements in Analytical and Computational Methodologies for Peptide Studies

The structural elucidation and quantification of dipeptides in complex biological samples present a significant analytical challenge. Many dipeptides yield limited information in standard mass spectrometry analyses, making unambiguous identification difficult. metabolomicsworkbench.org However, recent advancements are overcoming these hurdles.

Analytical Techniques : Novel platforms combining capillary electrophoresis and liquid chromatography with tandem mass spectrometry (CE-MS/MS and LC-MS/MS) have been developed for comprehensive dipeptide profiling and quantification. nih.gov These methods allow for the successful separation of structural isomers and can detect dipeptides at nanomolar concentrations. nih.gov Techniques such as derivatization with reagents like isobutyl chloroformate or the analysis of sodium adducts can alter fragmentation patterns in mass spectrometry, enabling detailed structural elucidation. metabolomicsworkbench.org

Computational Methodologies : Computational approaches are increasingly vital for understanding peptide behavior. Molecular dynamics simulations can model the effect of solvents on a dipeptide's structure and predict protein-drug interactions. nih.gov Machine-learning techniques, such as Support Vector Machines (SVM), utilize physicochemical features like dipeptide composition to predict protein-protein interactions. citeab.com Other computational procedures use theoretical relationships between nuclear magnetic resonance (NMR) parameters and torsion angles to determine the conformation of dipeptide side chains. researchgate.net These in-silico tools are essential for predicting the biological potential and interactions of peptides like H-Met-Phe-OH before undertaking complex laboratory experiments.

These evolving analytical and computational tools will be instrumental in mapping the presence and function of H-Met-Phe-OH in various biological contexts.

Expanding Understanding of Dipeptide Biological Roles and Mechanisms

While often viewed as simple intermediates in protein digestion, there is a growing body of evidence that dipeptides possess specific biological functions. citeab.com Dipeptides can act as signaling molecules, neurotransmitters, and antioxidants. nih.govnih.gov For example, the dipeptide carnosine and its related compounds, anserine (B1665513) and balenine, are found in muscle and brain tissue and are recognized for their roles in pH buffering and antioxidant defense. mdpi.comnih.gov Another neuroactive dipeptide, kyotorphin, participates in pain modulation pathways. nih.gov

For H-Met-Phe-OH, its biological role is currently understood primarily as an incomplete breakdown product of protein catabolism. citeab.com However, its constituent amino acids are crucial for health; methionine plays a key role in metabolism and detoxification, while phenylalanine is a precursor for several neurotransmitters. nih.gov

An intriguing area for future research lies in the potential signaling role of H-Met-Phe-OH, possibly analogous to N-formylated peptides like N-formyl-L-methionyl-L-leucyl-phenylalanine (fMLP). fMLP, which shares the N-terminal methionine residue, is a potent chemoattractant that activates immune cells by binding to specific formyl peptide receptors (FPRs). These receptors recognize N-formylated peptides released by bacteria and damaged mitochondria, initiating an inflammatory response. Investigating whether H-Met-Phe-OH or its modified forms can interact with such receptors could uncover novel roles in innate immunity or cellular stress signaling.

Q & A

Q. What experimental methods are used to synthesize and characterize H-Met-Phe-OH in academic settings?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reverse-phase HPLC. Structural confirmation employs (e.g., for stereochemical analysis) and electrospray ionization mass spectrometry (ESI-MS) for molecular weight validation. Purity is assessed using HPLC with UV detection (λ = 214–220 nm) . For example, studies on similar dipeptides (e.g., MetSeO) utilized to confirm stereochemistry and ESI-MS for derivative characterization .

Q. How do researchers ensure the purity and stability of H-Met-Phe-OH during storage?

- Methodological Answer : Stability is monitored via accelerated degradation studies under varying pH, temperature, and oxidative conditions. Purity is re-assessed periodically using HPLC. Storage recommendations include lyophilization and storage at -20°C under inert gas (e.g., argon) to prevent oxidation of methionine residues, which are prone to sulfoxidation .

Q. What analytical techniques are critical for quantifying H-Met-Phe-OH in biological matrices?

- Methodological Answer : High-sensitivity HPLC coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) is preferred. For example, a validated HPLC method with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) was developed to monitor SeMet oxidation, achieving detection limits of 0.1–1 µM . Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex samples.

Advanced Research Questions

Q. How can enzyme kinetics studies elucidate the metabolic pathways of H-Met-Phe-OH?

- Methodological Answer : Incubate H-Met-Phe-OH with candidate enzymes (e.g., flavin-containing monooxygenases, FMOs) in vitro using liver microsomes or recombinant enzymes. Measure substrate depletion or product formation over time under NADPH-dependent conditions. Calculate and via Michaelis-Menten plots. For instance, FMO3 showed a of 0.11 mM for SeMet oxidation, indicating high affinity . Competitive inhibition assays (e.g., using methionine) can identify enzyme specificity.

Q. What strategies address contradictory data on enzyme specificity for H-Met-Phe-OH metabolism?

- Methodological Answer : Perform comparative kinetic assays with isoform-specific FMO inhibitors (e.g., methimazole for FMO3) or use cDNA-expressed enzymes (e.g., FMO1 vs. FMO3) to isolate contributions. For example, rat FMO1 exhibited a higher (1200 nmol/mg/min) but lower affinity ( mM) compared to FMO3 ( mM) . Structural docking simulations can further clarify substrate-enzyme interactions.

Q. How should researchers design controls to validate H-Met-Phe-OH’s biological activity in cellular assays?

- Methodological Answer : Include negative controls (e.g., scrambled peptide or methionine-free analogs) and positive controls (e.g., known FMO substrates like trimethylamine). Use siRNA knockdown or CRISPR-Cas9-edited cell lines (e.g., FMO3-deficient) to confirm target specificity. Dose-response curves and time-course experiments are essential to distinguish direct effects from secondary metabolites.

Q. What statistical approaches are recommended for analyzing dose-dependent effects of H-Met-Phe-OH in vitro?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) in tools like GraphPad Prism. For multi-parametric data (e.g., cytotoxicity and enzyme activity), apply multivariate ANOVA or mixed-effects models. Ensure replicates (n ≥ 3) and report 95% confidence intervals for or values. Power analysis during experimental design minimizes type II errors .

Ethical and Reproducibility Considerations

- Data Transparency : Deposit raw HPLC chromatograms, kinetic datasets, and NMR spectra in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Replication : Follow protocols from primary literature (e.g., Krause et al. ) and document deviations. Use commercial enzyme sources (e.g., Sigma-Aldrich FMOs) for cross-lab comparability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.